![molecular formula C6H4ClN3 B1141531 3-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-31-3](/img/structure/B1141531.png)
3-Chloro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines, which includes 3-Chloro-1H-pyrazolo[4,3-b]pyridine, can be achieved through various synthetic routes. One common method involves using 2-chloronicotinic acid as the starting material, undergoing reduction, oxidation, oximation, and cyclization to achieve the desired product. This method is noted for its advantages, such as easy operation, low cost, and being environmentally friendly, making it feasible for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Scientific Research Applications
Synthesis and Biomedical Applications
3-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound, plays a significant role in the synthesis of pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. These compounds, known for their tautomeric forms, have been explored in over 5500 references, including 2400 patents. The synthesis methods for these compounds involve starting from either preformed pyrazole or pyridine, showcasing the versatility of this compound in creating derivatives with potential biomedical significance (Donaire-Arias et al., 2022).
Synthesis Methods
The compound has been synthesized through a process starting with 2-chloronicotinic acid, which involves reduction, oxidation, oximation, and cyclization steps, yielding a total yield of 67.21%. This method is noted for its easy operation, low cost, and environmental friendliness, making it suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Chemical Characterization and Biological Interest
Another research focus has been on synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives to obtain new 1-hydroxybisphosphonates. These compounds, starting from 2-chloro-3-formyl pyridine, have shown potential biological interest. Spectroscopic data and X-ray diffractometry studies have helped in characterizing these compounds, including identifying N-1 and N-2 regioisomers and mono-and bisphosphonates derivatives (Teixeira et al., 2013).
Antibacterial and Antitumor Evaluation
Research has also explored the synthesis of novel heterocyclic ring systems with pyrazole, including pyrazolo[3,4-b]pyridine, for antibacterial and antitumor applications. These compounds have been characterized by various spectroscopic methods and tested for their biological properties, showcasing the potential of this compound derivatives in developing new therapeutic agents (Hamama et al., 2012).
Material Science Applications
In material science, pyrazolo[4,3-b]pyridine derivatives have been studied for their structural, optical, and junction characteristics. Techniques like X-ray diffraction and spectroscopic analysis have been applied to characterize these derivatives, revealing their potential in creating heterojunctions for electronic and photosensor applications (Zedan et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-Chloro-1H-pyrazolo[4,3-b]pyridine is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
this compound interacts with its target, CDK2, leading to the inhibition of the enzyme . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of CDK2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . On a cellular level, this results in the reduction of cancer cell proliferation .
Safety and Hazards
Future Directions
The future directions of research on 1H-pyrazolo[3,4-b]pyridine derivatives are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Their diverse substituents allow a wide range of possible combinations capable of addressing different biological activities .
properties
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZFXQIDOWNVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736776 |
Source
|
Record name | 3-Chloro-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357945-31-3 |
Source
|
Record name | 3-Chloro-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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